

# Technical Guide: Physicochemical and Spectral Properties of 2-(Hexyloxy)aniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Hexyloxy)aniline

Cat. No.: B1317180

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## Introduction

**2-(Hexyloxy)aniline** is an aromatic organic compound featuring a hexyloxy substituent at the ortho position of an aniline ring. This molecule serves as a versatile intermediate in organic synthesis, finding applications in the development of pharmaceuticals, liquid crystals, and novel polymeric materials. The presence of both an amino group and a lipophilic hexyl chain imparts unique solubility and reactivity characteristics, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of the physical, spectral, and analytical methodologies associated with **2-(Hexyloxy)aniline**.

## Physicochemical Properties

The fundamental physical and chemical properties of **2-(Hexyloxy)aniline** are summarized in the table below. These characteristics are crucial for its handling, purification, and application in various synthetic protocols.

Property	Value	Reference
CAS Number	52464-50-3	[1]
Molecular Formula	C <sub>12</sub> H <sub>19</sub> NO	[1]
Molecular Weight	193.29 g/mol	[1]
Appearance	Not specified, likely a liquid or low-melting solid	
Boiling Point	Not explicitly available for the 2-isomer. For the 4-isomer: 155-158 °C at 5 mmHg.	[2]
Melting Point	Not explicitly available for the 2-isomer. For the 4-isomer: 43-45 °C.	[2][3]
Solubility	Expected to be soluble in common organic solvents.	

## Spectral Data

The structural elucidation of **2-(Hexyloxy)aniline** relies heavily on spectroscopic techniques. The following tables summarize the expected and reported spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is instrumental in confirming the substitution pattern and the integrity of the hexyloxy chain.

Proton ( <sup>1</sup> H) NMR	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Aromatic Protons	~6.5 - 7.2	Multiplet	4H	Ar-H
Methylene (α to ether)	~3.8 - 4.0	Triplet	2H	-OCH <sub>2</sub> -
Methylene Chain	~1.2 - 1.8	Multiplet	8H	-(CH <sub>2</sub> ) <sub>4</sub> -
Terminal Methyl	~0.9	Triplet	3H	-CH <sub>3</sub>

Note: The chemical shifts are typical ranges and can vary based on the solvent and instrument used. The data for the aromatic protons are based on general expectations for a 1,2-disubstituted benzene ring.<sup>[1]</sup>

<sup>13</sup>C NMR provides insight into the carbon framework of the molecule.

Carbon ( <sup>13</sup> C) NMR	Chemical Shift (δ, ppm)	Assignment
Aromatic Carbons	~110 - 150	Ar-C
Methylene (α to ether)	~68	-OCH <sub>2</sub> -
Methylene Chain	~22 - 32	-(CH <sub>2</sub> ) <sub>4</sub> -
Terminal Methyl	~14	-CH <sub>3</sub>

Note: Specific shifts for each aromatic carbon are not readily available in the provided search results.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
~3050 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Strong	Aliphatic C-H stretch
~1620	Medium	N-H bend
~1600, ~1500	Medium-Strong	Aromatic C=C stretch
~1250	Strong	Aryl C-O stretch (ether)
~1100	Strong	Aliphatic C-O stretch (ether)

Note: These are characteristic absorption bands for aromatic amines and ethers.[\[4\]](#)

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Technique	Observation	Assignment
ESI-HRMS	m/z for [M+H] <sup>+</sup>	C <sub>12</sub> H <sub>20</sub> NO <sup>+</sup>

Note: The exact mass would be calculated and compared to the observed mass to confirm the elemental composition.[\[1\]](#)

## Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of **2-(Hexyloxy)aniline**.

## Synthesis of 2-(Hexyloxy)aniline via Williamson Ether Synthesis

This protocol describes a general method for the synthesis of **2-(Hexyloxy)aniline** from 2-aminophenol and 1-bromohexane.

## Materials:

- 2-Aminophenol
- 1-Bromohexane
- Potassium Carbonate ( $K_2CO_3$ )
- Acetone (anhydrous)
- Ethyl acetate
- Brine
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Deionized water

## Procedure:

- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
- Stir the suspension at room temperature for 15 minutes.
- Add 1-bromohexane (1.1 eq) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-(Hexyloxy)aniline**.

## Characterization Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Prepare a sample by dissolving approximately 5-10 mg of **2-(Hexyloxy)aniline** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- Acquire  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum and assign the chemical shifts based on known values and spin-spin coupling patterns.
- Assign the peaks in the  $^{13}\text{C}$  NMR spectrum based on chemical shifts and, if necessary, by performing additional experiments like DEPT.

### Infrared (IR) Spectroscopy:

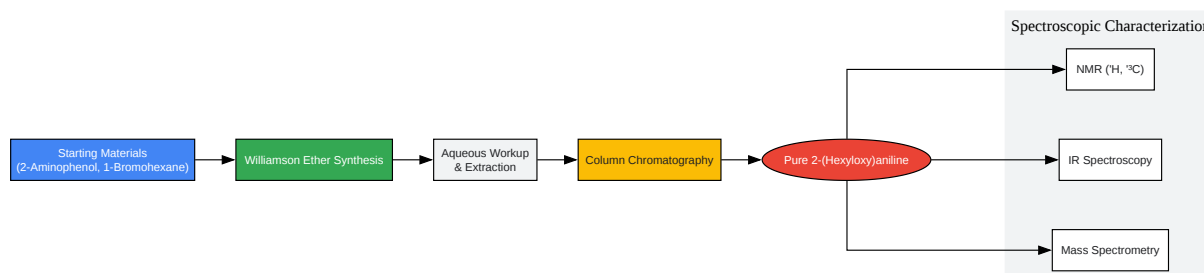
- Prepare a sample for analysis. If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If it is a solid, a KBr pellet can be prepared.
- Place the sample in an FT-IR spectrometer.
- Acquire the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

### High-Resolution Mass Spectrometry (HRMS):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the sample solution into the electrospray ionization (ESI) source of a high-resolution mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the  $[M+H]^+$  ion.
- Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

## Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of **2-(Hexyloxy)aniline**.



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Caption: Workflow for the synthesis and characterization of **2-(Hexyloxy)aniline**.

This comprehensive guide provides essential information for researchers working with **2-(Hexyloxy)aniline**, from its fundamental properties to detailed experimental procedures and

analytical workflows. The data and protocols herein should facilitate its effective use in various research and development endeavors.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)